molecular formula C10H14ClNO2 B1440259 2-(Dimethylamino)-2-phenylacetic acid hydrochloride CAS No. 58685-78-2

2-(Dimethylamino)-2-phenylacetic acid hydrochloride

Cat. No. B1440259
CAS RN: 58685-78-2
M. Wt: 215.67 g/mol
InChI Key: FQYXFGONKKDOKW-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)-2-phenylacetic acid hydrochloride” is a compound that contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an acetic acid group (a two-carbon chain ending in a carboxylic acid), and a dimethylamino group (a nitrogen atom bonded to two methyl groups). This suggests that it might have properties similar to other compounds with these groups .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, and phenyl groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phenyl group, the acetic acid group, and the dimethylamino group. These groups could participate in a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl group, the acetic acid group, and the dimethylamino group. For example, it might be soluble in polar solvents due to the presence of the polar carboxylic acid and amine groups .

Scientific Research Applications

Metabolism Studies

2-(Dimethylamino)-2-phenylacetic acid hydrochloride is involved in the metabolism of various compounds. For instance, Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying multiple metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid (Kanamori et al., 2002).

Synthesis of Diverse Compounds

Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds, demonstrating the compound's versatility in chemical synthesis (Roman, 2013).

Material Science and Polymer Research

Benjamin et al. (2018) explored the use of a pH-sensitive hydrogel composed of 2-hydroxyethyl methacrylate and (2-dimethylamino)ethyl methacrylate (HEMA-DMAEMA) in microfluidic devices. This hydrogel showed significant changes in material properties like storage and loss modulus in response to pH, highlighting its potential in sensor and actuator applications (Benjamin et al., 2018).

Hydrolytic Stability

Wetering et al. (1998) conducted a study on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate), comparing it with the stability of its monomer and related compounds. This research is significant for understanding the polymer's stability in various pH conditions, which is crucial for its potential applications in biomaterials and other fields (Wetering et al., 1998).

Chemical Synthesis and Catalysis

Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, revealing insights into the reaction mechanism and efficiency of this catalyst in organic synthesis (Liu et al., 2014).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Compounds with similar groups have been studied for various uses, including as intermediates in chemical synthesis and potential therapeutic agents .

properties

IUPAC Name

2-(dimethylamino)-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11(2)9(10(12)13)8-6-4-3-5-7-8;/h3-7,9H,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYXFGONKKDOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58685-78-2
Record name 2-(dimethylamino)-2-phenylacetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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